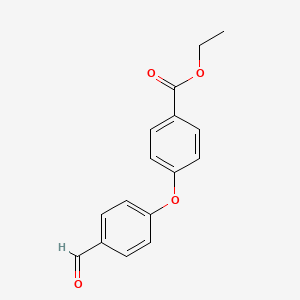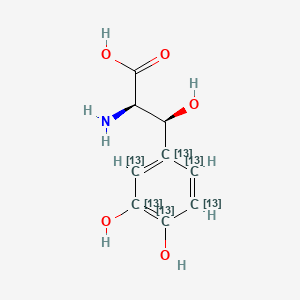
(2R,3S)-2-amino-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-threo-Droxidopa-13C6: is a labeled compound of L-threo-Droxidopa, a synthetic amino acid precursor of norepinephrine. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its role in treating conditions such as neurogenic orthostatic hypotension and Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of L-threo-Droxidopa involves several synthetic routes, including enzymatic processes and stereoselective synthesis. One method involves the enzymatic reduction of specific compounds, while another method uses asymmetric induction to avoid chiral resolution .
Industrial Production Methods: Industrial production of L-threo-Droxidopa typically involves multi-step synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor and control the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: L-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into active metabolites and its interaction with other compounds .
Common Reagents and Conditions: Common reagents used in the reactions involving L-threo-Droxidopa include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time .
Major Products Formed: The major product formed from the reactions of L-threo-Droxidopa is norepinephrine, a neurotransmitter that plays a crucial role in the body’s response to stress and other physiological processes .
Aplicaciones Científicas De Investigación
L-threo-Droxidopa-13C6 is widely used in scientific research due to its ability to act as a precursor to norepinephrine. Its applications include:
Chemistry: Used in the study of synthetic pathways and reaction mechanisms.
Biology: Helps in understanding the biochemical pathways involving norepinephrine.
Medicine: Used in the treatment of neurogenic orthostatic hypotension and Parkinson’s disease.
Industry: Employed in the production of pharmaceuticals and other related compounds .
Mecanismo De Acción
L-threo-Droxidopa-13C6 exerts its effects by crossing the blood-brain barrier and being converted into norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H11NO5 |
|---|---|
Peso molecular |
219.14 g/mol |
Nombre IUPAC |
(2R,3S)-2-amino-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
QXWYKJLNLSIPIN-DOUAUXGKSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[C@@H]([C@H](C(=O)O)N)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)

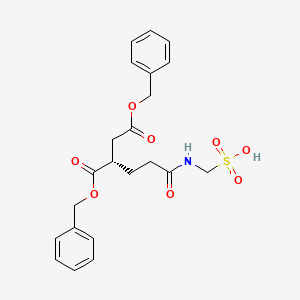
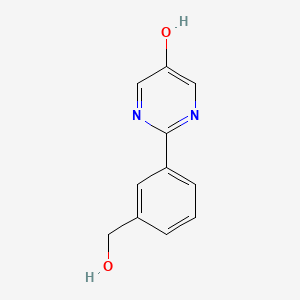
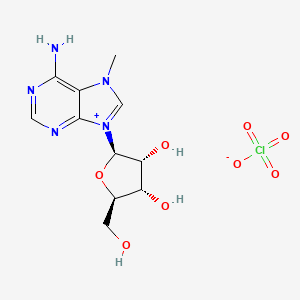
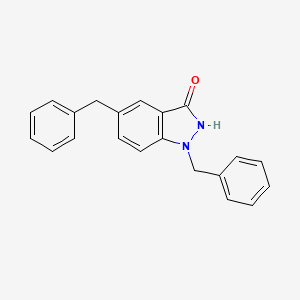
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
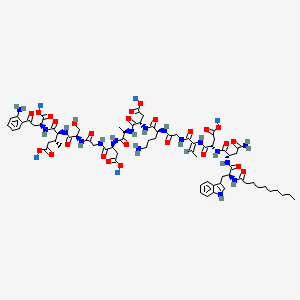
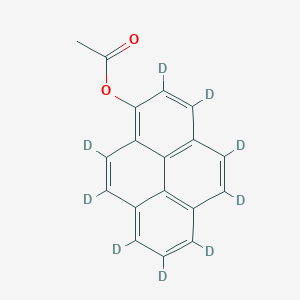
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)
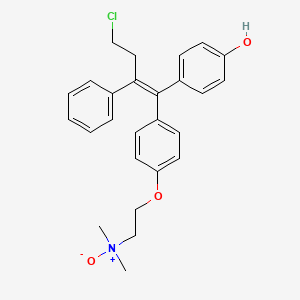
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
